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Hsp90 Inhibitors at a Glance

Get Quote

Geldanamycin 17-AAG 17-DMAG
Feature CH5164840 ) ) ) ]
(GDA) (Tanespimycin) (Alvespimycin)
Chemical Synthetic Natural Semi-synthetic Semi-synthetic
Class macrocyclic benzoquinone ansamycin derivative  ansamycin
pyrimidine [1] ansamycin [2] [3] derivative [3]
Primary N-terminal ATP- N-terminal ATP- N-terminal ATP- N-terminal ATP-
Target binding site of binding site of binding site of Hsp90  binding site of
Hsp9o0 [4] Hsp9o0 [2] [3] Hsp90 [3]
Binding 0.52 nM (for Binds in U-shaped Binds similarly to Binds similarly to
Affinity (Kd) Hsp90a NTD) [1]  conformation [2] GDA; higher affinity GDA [3]

Mechanistic
Advantage

Designed to
mimic key GDA
interactions
without quinone

[1]

Prototype inhibitor;
proof-of-concept for
Hsp90 targeting [5]

for NQO1-rich cells
(2]

Reduced

hepatotoxicity
compared to GDA [3]

Improved water
solubility over 17-
AAG [3]
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| Key In Vitro ICso | 0.15 pM (HCT116 colon cancer) 0.066 pM (NCI-N87 gastric cancer) [1] | Potent but
non-selective cytotoxicity [2] | Active in sub-micromolar range [6] | Potent activity; improved over 17-AAG
in some models [6] | | In Vivo Efficacy (Xenograft) | 83% Tumor Growth Inhibition (HCT116 model, oral
administration) [1] | Effective but severe toxicity precludes clinical use [2] | Demonstrated antitumor activity
in clinical trials [3] | Demonstrated antitumor activity in clinical trials [3] | | Pharmacokinetics | High oral
bioavailability in mice (F = 70.8%) [1] | Poor solubility and unfavorable pharmacokinetics [2] | Limited oral
bioavailability; parenteral administration [3] | Improved solubility and bioavailability over 17-AAG [3] | |
Toxicity Profile | No specific major toxicity reported in preclinical models [4] | Pronounced hepatotoxicity
(limits clinical use) [2] | Reduced hepatotoxicity; manageable in trials [3] | Toxicity concerns (e.g., ocular,

cardiotoxicity) led to trial discontinuation [7] |

Mechanism of Action and Experimental Data

Both CH5164840 and geldanamycin derivatives inhibit Hsp90 by binding to its N-terminal domain, but they

are derived from different chemical origins and exhibit distinct properties.

e Mechanism of Hsp90 Inhibition: Hsp90 is a molecular chaperone essential for the stability and
function of over 400 "client proteins," many of which are oncoproteins that drive cancer hallmarks [7]
[8]. Inhibiting its ATPase activity leads to the proteasomal degradation of these clients, simultaneously

disrupting multiple oncogenic pathways [9].

o Geldanamycin derivatives are natural-product-inspired inhibitors that bind the N-terminal ATP
pocket in a "U-shaped" conformation [2].

o CH5164840 is a fully synthetic, macrocyclic compound that was strategically designed to mimic
the key interactions of geldanamycin with Hsp90, while replacing the problematic quinone
moiety [1].

o Key Experimental Evidence:

o CH5164840 in NSCLC: A 2013 study evaluated CH5164840 in combination with the EGFR
inhibitor erlotinib. In vitro and in vivo experiments used NSCLC cell lines (including NCI-H292
and erlotinib-resistant NCI-H1975). The combination was more effective than either drug alone,
enhancing tumor growth inhibition and suppressing pro-survival signaling pathways like STAT3
and ERK [4].

o Geldanamycin Toxicity: The hepatotoxicity of geldanamycin is well-documented. Its
benzoquinone moiety can be metabolized to generate reactive oxygen species and form

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.rcsb.org/structure/3vhd
https://www.mdpi.com/1422-0067/25/20/11293
https://pmc.ncbi.nlm.nih.gov/articles/PMC3021863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3021863/
https://www.rcsb.org/structure/3vhd
https://www.mdpi.com/1422-0067/25/20/11293
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/geldanamycin
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/geldanamycin
https://www.rcsb.org/structure/3vhd
https://www.mdpi.com/1422-0067/25/20/11293
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/geldanamycin
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/geldanamycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7656539/
https://www.mdpi.com/1422-0067/25/20/11293
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/geldanamycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC12299041/
https://www.smolecule.com/products/s547926?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12299041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685368/
https://www.spandidos-publications.com/10.3892/or.2022.8443
https://www.mdpi.com/1422-0067/25/20/11293
https://www.smolecule.com/products/s547926?utm_src=pdf-body
https://www.rcsb.org/structure/3vhd
https://www.smolecule.com/products/s547926?utm_src=pdf-body
https://www.smolecule.com/products/s547926?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7656539/
https://www.smolecule.com/products/s547926?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

harmful conjugates with glutathione, leading to significant liver damage [2]. This motivated the
development of safer analogs.

Key Comparative Insights

o Efficacy: CH5164840 demonstrates potent low-nanomolar binding affinity and strong anti-
proliferative activity in cancer cell lines, comparable to or surpassing the potency of later-generation
geldanamycin derivatives in preclinical models [1].

o Safety and Toxicity: The defining advantage of CH5164840 lies in its potential for a improved
safety profile. It lacks the hepatotoxic quinone moiety inherent to geldanamycin and its derivatives,
which has been a major clinical stumbling block for the entire class [7] [2].

¢ Drug-like Properties: CH5164840 was engineered for high oral bioavailability, a significant
pharmacokinetic advantage over earlier inhibitors like 17-AAG, which required intravenous
administration [4] [1].

Experimental Protocol Summary

The following diagram outlines a standard in vivo efficacy study, which is central to the data presented for

CH5164840.
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@ Efficacy Study P@

1. Tumor Cell Inoculation
Implant human cancer cells
(e.g., HCT116) into mice

'

2. Tumor Establishment
Allow tumors to grow to
~200-300 mm?3 volume

l

3. Animal Randomization
Randomly divide mice into
treatment/control groups

'

4. Dosing Regimen
Oral administration of compound
(e.g., CH5164840) daily for 11+ days

y

5. Tumor Monitoring
Measure tumor dimensions
regularly to calculate volume

'

6. Endpoint Analysis
Calculate Tumor Growth
Inhibition (TGI) and
analyze biomarkers
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Key Experimental Details:

e Cell Lines & Models: Studies often use human cancer xenograft models in immunodeficient mice.
Common cell lines include HCT116 (colorectal), NCI-N87 (gastric), and various NSCLC lines (e.qg.,

HCC827, NCI-H1975) [4] [1].

e Dosing: CH5164840 was typically administered orally once daily [4] [1]. Doses are chosen based on
prior maximum tolerated dose (MTD) studies.

¢ Endpoint Metrics: The primary efficacy readout is Tumor Growth Inhibition (TGI), calculated as:
TGI (%) = (1 - [(Treated t - Treatedo) / (Control t - Controlo)]) x 100 [4].
Tumor tissues are often further analyzed by Western blotting to confirm degradation of Hsp90 client
proteins (e.g., EGFR, AKT) [4].

Conclusion for Researchers

CH5164840 represents a distinct evolution in Hsp90 inhibitor design. It separates high potency from the
structurally driven toxicity that plagued the geldanamycin class. Its fully synthetic, macrocyclic nature, high
oral bioavailability, and potent efficacy in resistant cancer models make it a valuable chemical tool and a
promising candidate for further development, particularly in combination therapies aimed at overcoming

resistance to targeted agents [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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